Home > Products > Screening Compounds P52949 > 2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one
2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one - 1258640-22-0

2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one

Catalog Number: EVT-1674161
CAS Number: 1258640-22-0
Molecular Formula: C10H8ClN3O
Molecular Weight: 221.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrimidines. This compound features a chloropyridine moiety and a dihydropyrimidinone structure, which are significant in medicinal chemistry due to their biological activities. The presence of the chloropyridine group enhances its potential as a pharmacophore, making it of interest for various therapeutic applications.

Source

This compound can be synthesized from commercially available starting materials, including 2-chloropyridine and appropriate methylating agents. The synthesis typically involves multi-step reactions that may include cyclization processes and functional group transformations.

Classification

2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one is classified as a heterocyclic organic compound. It is specifically categorized under pyrimidines, which are six-membered aromatic rings containing nitrogen atoms.

Synthesis Analysis

Methods

The synthesis of 2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one can be achieved through several methods:

  1. Condensation Reactions: The initial step often involves the condensation of 2-chloropyridine with an appropriate aldehyde or ketone in the presence of a base.
  2. Cyclization: Following the condensation, cyclization occurs to form the dihydropyrimidinone structure. This may involve heating the reaction mixture or using catalysts to facilitate ring closure.
  3. Methylation: The final step may include methylation at specific positions to achieve the desired methyl substitution.

Technical Details

The technical details of the synthesis involve controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are employed to monitor the progress of the reactions and confirm product formation.

Molecular Structure Analysis

Structure

The molecular structure of 2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one can be represented as follows:

C11H10ClN3O\text{C}_{11}\text{H}_{10}\text{ClN}_3\text{O}

Data

  • Molecular Weight: Approximately 235.67 g/mol
  • Chemical Formula: C₁₁H₁₀ClN₃O
  • Structural Features: The compound contains a pyridine ring substituted with chlorine and a dihydropyrimidinone framework featuring a methyl group.
Chemical Reactions Analysis

Reactions

The chemical reactivity of 2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one includes:

  1. Nucleophilic Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
  2. Hydrolysis: In certain conditions, hydrolysis might occur, affecting the stability of the compound.
  3. Condensation Reactions: The dihydropyrimidinone can participate in further condensation reactions leading to more complex structures.

Technical Details

These reactions are typically carried out under controlled conditions to ensure selectivity and yield. Reaction monitoring and product isolation may involve chromatographic techniques.

Mechanism of Action

Process

The mechanism of action for compounds like 2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one often involves interaction with biological targets such as enzymes or receptors.

  1. Target Binding: The chloropyridine moiety may enhance binding affinity to specific biological targets due to its electron-withdrawing properties.
  2. Biological Activity: The dihydropyrimidinone structure is known for various biological activities, including anti-inflammatory and anti-cancer effects.

Data

Research has indicated that similar compounds exhibit activity through modulation of enzyme pathways or receptor interactions, although specific data on this compound's mechanism may require further investigation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Melting Point: Specific melting point data should be determined experimentally.

Chemical Properties

  • Solubility: Solubility in organic solvents varies; polar solvents may enhance solubility due to hydrogen bonding capabilities.
  • Stability: Stability under ambient conditions should be assessed, particularly regarding light sensitivity and moisture absorption.
Applications

Scientific Uses

2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases.
  2. Biochemical Research: Utilized in studies exploring enzyme inhibition or receptor modulation.
  3. Synthetic Chemistry: Acts as an intermediate in the synthesis of more complex organic molecules.
Introduction to Dihydropyrimidinone Scaffolds in Medicinal Chemistry

Historical Context of Dihydropyrimidinones as Privileged Structures

Dihydropyrimidinones (DHPMs) represent a cornerstone of medicinal chemistry, classified as "privileged structures" due to their intrinsic ability to interact with diverse biological targets. First identified by Evans in 1988, privileged structures are molecular scaffolds capable of binding multiple receptor classes, streamlining drug discovery [1] [4]. The DHPM core gained prominence through the Biginelli reaction, a three-component condensation of urea/thiourea, aldehydes, and β-keto esters, reported in 1893 [1] [4]. This reaction remained underutilized until the late 20th century, when the pharmacological potential of DHPMs became evident through compounds like the mitotic kinesin Eg5 inhibitor monastrol and the HIV gp-120 binder batzelladine A [1] [4].

The scaffold’s versatility stems from its hydrogen-bonding capacity, aromatic stacking potential, and stereoelectronic properties, enabling interactions with enzymes, receptors, and nucleic acids. DHPM derivatives exhibit a staggering array of bioactivities: anti-HIV, antitumor, antihypertensive, antimicrobial, and anti-inflammatory effects [1] [4]. For example, 5-fluorouracil (a pyrimidine analog) inhibits thymidylate synthase in cancer cells, while emivirine acts as a non-nucleoside reverse transcriptase inhibitor against HIV [1]. The table below highlights key DHPM-based therapeutics:

Table 1: Biologically Active Dihydropyrimidinone Derivatives

CompoundBiological ActivityRole/Target
MonastrolAnticancerMitotic kinesin Eg5 inhibitor
Batzelladine AAnti-HIVBlocks HIV gp-120-CD4 binding
5-FluorouracilAntineoplasticThymidylate synthase inhibitor
SQ 32926AntihypertensiveCalcium channel blocker
EmivirineAnti-HIVNon-nucleoside RT inhibitor

Role of Chloropyridine-Dihydropyrimidinone Hybrids in Drug Discovery

Chloropyridine-DHPM hybrids exemplify strategic molecular hybridization, merging the metallophilic affinity and π-stacking capability of chloropyridines with the target versatility of DHPMs. The chlorine atom at the 2-position of pyridine enhances electrophilicity for nucleophilic substitution and improves membrane permeability, while the adjacent nitrogen enables coordination with kinases and receptors [3] [9]. This hybrid architecture is pivotal in overcoming drug resistance, particularly in antiviral and anticancer contexts.

In HIV therapy, flow-chemistry-synthesized DHPM-chloropyridine hybrids (e.g., compound 1l) inhibit reverse transcriptase (RT) at nanomolar concentrations (IC₅₀ = 0.08 µM), rivaling nevirapine. These compounds bind the RT allosteric pocket, with the chloropyridine moiety enhancing potency against drug-resistant strains (e.g., K103N/Y181C mutants) by forming halogen bonds with Pro236 [3]. In oncology, such hybrids target tyrosine kinases like MET and SHP2. For instance, the 1,6-naphthyridinone-chloropyridine hybrid 20j inhibits MET kinase (IC₅₀ = 8.3 nM) and suppresses tumor growth in xenograft models (TGI = 83.7%), leveraging chloropyridine’s role in ATP-competitive binding [9].

Table 2: Design Principles for Chloropyridine-DHPM Hybrid Therapeutics

Hybrid ComponentPharmacochemical RoleTherapeutic Outcome
2-Chloropyridin-4-ylEnhances electrophilicity & binding affinityTargets kinase ATP pockets
DHPM coreProvides hydrogen-bonding sitesEnables allosteric enzyme inhibition
C6-Methyl groupModulates lipophilicityOptimizes bioavailability

Significance of 2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one in Targeted Therapeutics

2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one (CAS: 1258640-22-0) embodies a structurally optimized chloropyridine-DHPM hybrid with emerging relevance in precision medicine. Its design integrates three critical pharmacophores:

  • The 2-chloropyridin-4-yl group: Serves as a versatile electrophile for synthesizing covalent inhibitors or prodrugs. The chlorine facilitates cross-coupling reactions (e.g., Suzuki couplings) to append aryl/heteroaryl groups, diversifying target engagement [7] [9].
  • The 6-methyl-DHPM core: The methyl group at C6 fine-tunes electron density and steric bulk, enhancing metabolic stability compared to bulkier analogs [1] [4].
  • The conjugated dihydropyrimidinone system: Enables planar binding to enzyme active sites via hydrogen bonding (N1-H, C4=O) and π-π stacking [3].

Though direct mechanistic studies of this compound are nascent, structural analogs demonstrate compelling activities. For example, pyrazolopyrazine-based DHPM hybrids (e.g., TK-642) inhibit SHP2 phosphatase (IC₅₀ = 2.7 nM) by binding an allosteric "tunnel" site, disrupting oncogenic RAS/ERK signaling in esophageal cancer [6]. Similarly, chloropyridine-DHPM hybrids suppress MET kinase activity, impeding cancer cell proliferation (IC₅₀ = 5.73 µM in KYSE-520 cells) and inducing apoptosis [9]. The compound’s physicochemical profile (moderate logP, H-bond acceptors/donors) aligns with Lipinski’s rules, suggesting favorable drug-likeness for in vivo applications [3] [9].

Table 3: Experimental Evidence for Target Interactions of Chloropyridine-DHPM Analogs

TargetAssay TypeActivityProposed Binding Mechanism
HIV Reverse TranscriptaseMAGI-CCR5 assayIC₅₀ = 0.08–8.0 µMAllosteric site halogen bonding
MET KinaseHTRF® kinase assayIC₅₀ = 8.3–76.6 nMATP-pocket competitive inhibition
SHP2 PhosphataseEnzymatic inhibitionIC₅₀ = 2.7 nMTunnel-site allostery

Properties

CAS Number

1258640-22-0

Product Name

2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one

IUPAC Name

2-(2-chloropyridin-4-yl)-4-methyl-1H-pyrimidin-6-one

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

InChI

InChI=1S/C10H8ClN3O/c1-6-4-9(15)14-10(13-6)7-2-3-12-8(11)5-7/h2-5H,1H3,(H,13,14,15)

InChI Key

ZKHMGYNSHSXSJW-UHFFFAOYSA-N

SMILES

CC1=CC(=O)NC(=N1)C2=CC(=NC=C2)Cl

Canonical SMILES

CC1=CC(=O)NC(=N1)C2=CC(=NC=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.